{[(4-Methoxyphenyl)methylidene]amino}thiourea
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Overview
Description
{[(4-Methoxyphenyl)methylidene]amino}thiourea is an organic compound with the molecular formula C9H11N3OS and a molecular weight of 209.27 g/mol This compound is characterized by the presence of a methoxyphenyl group attached to a methylideneamino moiety, which is further connected to a thiourea group
Preparation Methods
The synthesis of {[(4-Methoxyphenyl)methylidene]amino}thiourea typically involves the reaction of 4-methoxybenzaldehyde with thiourea in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours to ensure complete reaction. The product is then purified through recrystallization or other appropriate methods .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
{[(4-Methoxyphenyl)methylidene]amino}thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically leads to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amines or other reduced products.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
{[(4-Methoxyphenyl)methylidene]amino}thiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. It is used in the development of new pharmaceuticals and agrochemicals.
Medicine: Research has shown that derivatives of this compound may have potential therapeutic applications, including anti-cancer and anti-inflammatory effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of {[(4-Methoxyphenyl)methylidene]amino}thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
{[(4-Methoxyphenyl)methylidene]amino}thiourea can be compared with other similar compounds, such as:
Thiourea derivatives: These compounds share the thiourea group and exhibit similar chemical reactivity and biological activities.
Methoxyphenyl derivatives: Compounds with the methoxyphenyl group may have similar structural features and applications.
Schiff bases: These compounds, characterized by the presence of a C=N bond, share similarities in their synthesis and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[(4-methoxyphenyl)methylideneamino]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3OS/c1-13-8-4-2-7(3-5-8)6-11-12-9(10)14/h2-6H,1H3,(H3,10,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNWURMRBJWUFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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